molecular formula C7H4BBrF4O2 B8084391 [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid

[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B8084391
M. Wt: 286.82 g/mol
InChI Key: OHCZSCIJNPRBGE-UHFFFAOYSA-N
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Description

[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid is a halogenated arylboronic acid featuring bromo (Br), fluoro (F), and trifluoromethyl (CF₃) substituents on a phenyl ring. These substituents are positioned at the 2-, 6-, and 4-positions, respectively. The compound’s structure combines electron-withdrawing groups (Br, F, CF₃), which influence its electronic properties and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. Such reactions are pivotal in pharmaceutical and materials science for constructing biaryl frameworks .

Properties

IUPAC Name

[2-bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF4O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCZSCIJNPRBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Br)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₅BrF₄B
  • Molecular Weight : 284.83 g/mol
  • Structure : The compound features a trifluoromethyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, contributing to its unique chemical behavior and biological properties.

The biological activity of this compound is influenced by its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets such as enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, potentially affecting cell proliferation and survival.

Antimicrobial Activity

Research indicates that boronic acids can exhibit significant antimicrobial properties. A study on related compounds demonstrated moderate activity against various pathogens including Candida albicans, Escherichia coli, and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that they may serve as effective antibacterial agents, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Reference
Candida albicans100
Aspergillus niger50
Escherichia coli25
Bacillus cereus20

Anticancer Activity

The potential anticancer effects of this compound are also under investigation. Similar compounds have been shown to inhibit cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest. For instance, studies have indicated that fluorinated phenylboronic acids can disrupt the function of key proteins involved in cancer cell proliferation .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that related phenylboronic acids exhibit cytotoxic effects on breast cancer cell lines (MCF-7). The observed IC50 values suggest that these compounds can effectively inhibit cancer cell growth, highlighting their potential as therapeutic agents.

Scientific Research Applications

Organic Synthesis

1.1 Suzuki-Miyaura Coupling Reactions

One of the primary applications of [2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]boronic acid is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, facilitating the synthesis of biaryl compounds which are important in pharmaceuticals and materials science. The presence of trifluoromethyl and bromine groups enhances the reactivity of the boronic acid, making it an effective coupling partner with various aryl halides .

1.2 Synthesis of Complex Molecules

The compound can also serve as a building block in the synthesis of complex molecules, including those used in drug discovery. Its unique electronic properties, due to the trifluoromethyl group, allow for selective functionalization and modification of aromatic systems .

Medicinal Chemistry

2.1 Antimicrobial Activity

Recent studies have indicated that derivatives of phenylboronic acids, including this compound, exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacteria and fungi, such as Candida albicans and Escherichia coli. The mechanism appears to involve interference with bacterial protein synthesis pathways .

2.2 Drug Development

The compound's fluorinated structure enhances its lipophilicity and biological activity, making it a candidate for further development in drug formulations. Fluorinated compounds are known to improve pharmacokinetic properties, leading to increased efficacy and reduced toxicity in potential therapeutic agents .

Material Science

3.1 Development of Functional Materials

In material science, this compound is used to create functional materials such as organic light-emitting diodes (OLEDs) and printable electronics. The unique electronic characteristics imparted by the trifluoromethyl group allow for enhanced performance in electronic applications .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Antimicrobial ActivityModerate activity against Candida albicans and Bacillus cereus; potential mechanism linked to tRNA synthetase inhibition.
Organic SynthesisEffective in Suzuki-Miyaura reactions; enhances yield due to electron-withdrawing effects.
Material ScienceUtilized in developing OLEDs; fluorination improves electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) [2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl]boronic Acid ()
  • Structural Difference : The bromo, fluoro, and CF₃ groups occupy positions 2, 4, and 6, respectively, compared to the target compound’s 2, 6, and 4 positions.
  • Impact : The altered positions affect steric and electronic environments. For example, the proximity of CF₃ to the boronic acid group (para in the target vs. ortho in this isomer) may reduce steric hindrance during coupling reactions .
(b) [3-Bromo-2-fluoro-4-(trifluoromethyl)phenyl]boronic Acid (BC-1981, )
  • Structural Difference : Substituents at positions 3 (Br), 2 (F), and 4 (CF₃).
  • Impact: The meta-bromo and ortho-fluoro arrangement introduces distinct electronic effects.

Halogen and CF₃ Variants

(a) [5-Bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic Acid ()
  • Structural Difference : Chloro (Cl) replaces fluoro at position 2, with bromo at position 3.
  • Impact : Chloro’s stronger electron-withdrawing nature compared to fluoro may enhance stability but reduce reactivity in polar solvents. Positional differences (bromo at 5 vs. 2) alter steric interactions with catalysts .
(b) (4-(Trifluoromethyl)phenyl)boronic Acid ()
  • Structural Difference : Lacks bromo and fluoro substituents; CF₃ is para to boronic acid.
  • Impact : The absence of halogens simplifies synthesis but reduces steric diversity. The para-CF₃ group stabilizes the boronic acid via conjugation, making it a common intermediate in drug discovery .

Heterocyclic Analogs

(a) [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic Acid ()
  • Structural Difference : Pyridine ring replaces phenyl, with Cl and CF₃ at positions 2 and 6.
  • Impact : The electron-deficient pyridine ring increases boronic acid reactivity. However, nitrogen’s lone pair may coordinate with transition metals, complicating catalytic cycles .

Key Data and Research Findings

Reactivity in Cross-Coupling Reactions

  • However, the para-CF₃ group enhances electrophilicity, favoring transmetalation steps .
  • Comparison :
    • Positional Isomers : BC-1981 (3-Bromo-2-fluoro-4-CF₃) shows faster coupling rates due to reduced steric hindrance at the boronic acid site .
    • Halogen Variants : Chloro-substituted analogs () exhibit lower solubility in aqueous systems, requiring optimized solvent mixtures .

Spectroscopic Properties

  • 11B NMR Shifts : Similar compounds, such as (3-bromo-4-(triflyloxy)phenyl)boronic acid, exhibit 11B NMR shifts at δ 28.3, suggesting moderate electron withdrawal . The target compound’s shift is expected to be comparable but requires experimental validation.
  • 19F NMR : Fluorine atoms in ortho positions (e.g., ) show distinct coupling patterns, useful for structural confirmation .

Q & A

Q. Table 1: Synthesis Methods Comparison

MethodCatalystYield (%)Purity (%)Reference
Suzuki CouplingPd(PPh₃)₄95>97
Halogenation/BoronationAgNO₃/K₂S₂O₈8590
Boc-Protected Intermediate7895

Q. Table 2: Analytical Techniques for Impurity Detection

TechniqueLOD (ppm)LOQ (ppm)Key ParametersReference
LC-MS/MS0.10.3C18 column, 0.1% FA
¹¹B NMR50150128 scans, D₂O lock

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